molecular formula C7H4ClNO B1589066 2-Chloro-5-hydroxybenzonitrile CAS No. 188774-56-3

2-Chloro-5-hydroxybenzonitrile

Cat. No. B1589066
M. Wt: 153.56 g/mol
InChI Key: KGPMBYRSXTTZLG-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 . It is a solid substance and should be stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The InChI code for this compound is 1S/C7H4ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H .

Scientific Research Applications

Photochemistry and Reactivity

The photochemistry of chlorinated benzonitriles, including compounds like 2-Chloro-5-hydroxybenzonitrile, has been extensively studied. For instance, the photochemistry of 5-chloro-2-hydroxybenzonitrile was analyzed in aqueous solution using transient absorption spectroscopy and product analysis. This study detected and identified transient species like the triplet carbene 3-cyano-4-oxocyclohexa-2,5-dienylidene, which is converted into cyanobenzo-1,4-quinone-O-oxide by reaction with oxygen and is reduced into 2-cyanophenoxyl radical by propan-2-ol. These results illustrate the complex photochemical behavior of chlorinated benzonitriles, which could have implications in various scientific fields, including environmental chemistry and photochemistry research (Bonnichon, Grabner, Guyot, & Richard, 1999).

Herbicide Metabolism and Resistance

Another significant area of research involving chlorinated benzonitriles is their application as herbicides and the study of their metabolism and resistance mechanisms in plants. For example, the herbicide bromoxynil, a phenolic inhibitor of photosynthesis, can be detoxified in transgenic plants expressing a specific nitrilase that converts bromoxynil to its primary metabolite. This research provides insights into developing herbicide resistance in crops, offering a potential solution to the challenges posed by weed management in agriculture (Stalker, McBride, & Malyj, 1988).

Environmental Toxicology and Biodegradation

The environmental impact and biodegradation of chlorinated benzonitriles, such as 2-Chloro-5-hydroxybenzonitrile, is a crucial area of research. Studies focusing on the aquatic photodegradation of bromoxynil, a close relative of 2-Chloro-5-hydroxybenzonitrile, provide valuable information on the environmental fate of these compounds. The presence of sodium chloride, for instance, affects the photodegradation rate of bromoxynil, indicating the potential environmental impacts of these substances in various aquatic systems (Kochany, Choudhry, & Webster, 1990).

Additionally, the metabolism of bromoxynil in rabbits and rats has been studied, providing insights into the toxicological aspects of these compounds in mammals. Such studies are essential for assessing the safety and environmental impact of chlorinated benzonitriles used as herbicides (Wit & van Genderen, 1966).

Safety And Hazards

The safety information available indicates that 2-Chloro-5-hydroxybenzonitrile may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPMBYRSXTTZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447064
Record name 2-Chloro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxybenzonitrile

CAS RN

188774-56-3
Record name 2-Chloro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ABJ Parusel, R Schamschule, G Köhler - Croatica Chemica Acta, 2000 - hrcak.srce.hr
… as calculated by the Mulliken population analysis method is in excellent agreement with the experimentally observed formation of different products: The 2-chloro-5hydroxybenzonitrile …
Number of citations: 6 hrcak.srce.hr

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